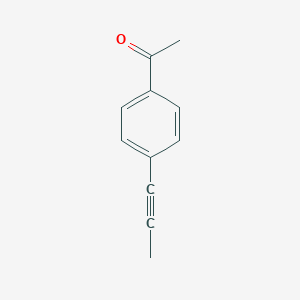
1-(4-Prop-1-ynylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Prop-1-ynylphenyl)ethanone, also known as propiophenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in the field of organic chemistry as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. It has also been shown to activate gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
1-(4-Prop-1-ynylphenyl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Prop-1-ynylphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized and modified to produce a wide range of derivatives with different biological activities. Additionally, it has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one limitation of using 1-(4-Prop-1-ynylphenyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(4-Prop-1-ynylphenyl)ethanone. One area of interest is the development of new derivatives with improved biological activities. Another area of interest is the elucidation of the exact mechanism of action of 1-(4-Prop-1-ynylphenyl)ethanone, which could lead to the development of new therapies for a wide range of diseases. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(4-Prop-1-ynylphenyl)ethanone, which could help to optimize its use in clinical settings.
In conclusion, 1-(4-Prop-1-ynylphenyl)ethanone is a versatile compound with a wide range of potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of 1-(4-Prop-1-ynylphenyl)ethanone can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of benzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of phenylacetylene with propionyl chloride in the presence of a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
1-(4-Prop-1-ynylphenyl)ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. Additionally, it has been used as a precursor for the synthesis of various pharmaceuticals such as propafenone, an antiarrhythmic agent, and fenoprofen, a nonsteroidal anti-inflammatory drug.
Propiedades
Número CAS |
112921-88-7 |
|---|---|
Nombre del producto |
1-(4-Prop-1-ynylphenyl)ethanone |
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-(4-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,1-2H3 |
Clave InChI |
GSLCOSDAOGGYSK-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CC#CC1=CC=C(C=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[4-(1-propynyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)
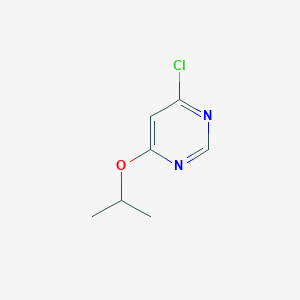
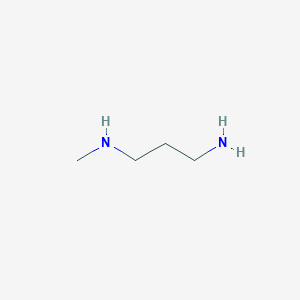
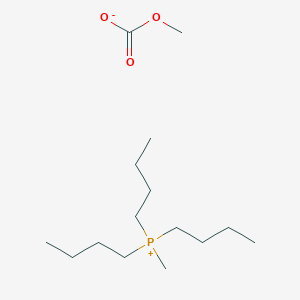
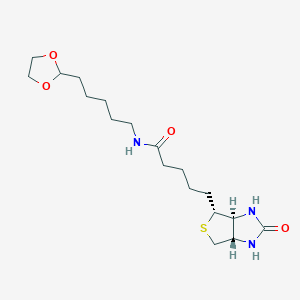
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)

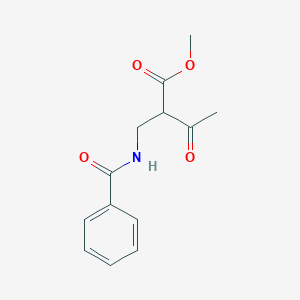
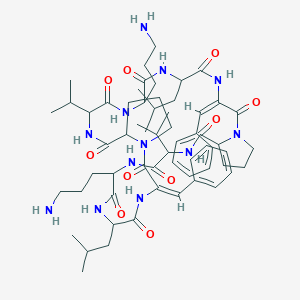
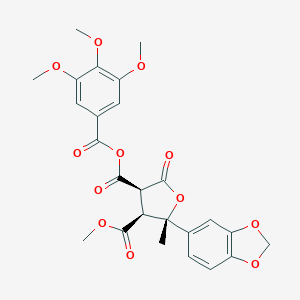
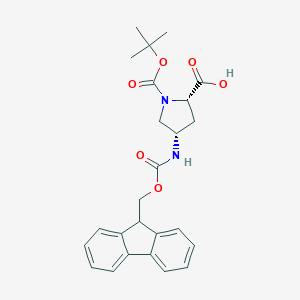
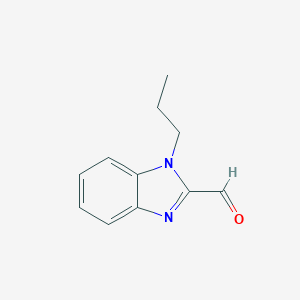
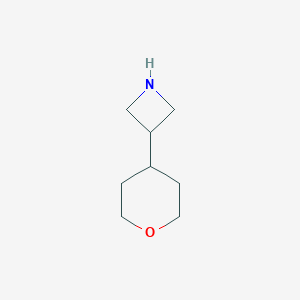
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)